Piperidin-3-yl acetate hydrochloride
Overview
Description
Piperidin-3-yl acetate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications . Piperidine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-3-yl acetate hydrochloride typically involves the acetylation of piperidine. One common method is the reaction of piperidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-yl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Piperidin-3-yl acetate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Piperidin-3-yl acetate hydrochloride is primarily related to its ability to interact with biological targets through its piperidine moiety. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
Piperidine-4-carboxylic acid: A carboxylated derivative of piperidine used in the synthesis of pharmaceuticals.
Uniqueness: Piperidin-3-yl acetate hydrochloride is unique due to its acetylated piperidine structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Properties
IUPAC Name |
piperidin-3-yl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPIFBKRXMLKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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